1-(2-Ethoxy-5-(trifluoromethylthio)phenyl)hydrazine
Description
1-(2-Ethoxy-5-(trifluoromethylthio)phenyl)hydrazine is a phenylhydrazine derivative featuring a 2-ethoxy group and a 5-trifluoromethylthio (-SCF₃) substituent on the aromatic ring. The ethoxy group acts as an electron-donating group (EDG) via resonance, while the -SCF₃ group is a strong electron-withdrawing group (EWG) due to the electronegativity of fluorine and sulfur. This combination of substituents confers unique electronic and steric properties, making the compound valuable in pharmaceutical synthesis, agrochemicals, and sensor technologies .
Properties
Molecular Formula |
C9H11F3N2OS |
|---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
[2-ethoxy-5-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C9H11F3N2OS/c1-2-15-8-4-3-6(5-7(8)14-13)16-9(10,11)12/h3-5,14H,2,13H2,1H3 |
InChI Key |
BTHNLYYYBSVSHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)SC(F)(F)F)NN |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Ethoxy-5-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 2-ethoxy-5-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Ethoxy-5-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Ethoxy-5-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxy-5-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic Properties
Target Compound vs. 2,5-Bis(2,2,2-trifluoroethoxy)benzohydrazide ()
- Target Compound :
- Substituents: 2-Ethoxy (-OCH₂CH₃, EDG) and 5-trifluoromethylthio (-SCF₃, EWG).
- Electronic Effects: Balanced EDG/EWG interplay enhances polarization of the hydrazine group, increasing nucleophilicity at the NH₂ site.
- Compound :
- Substituents: 2,5-Bis(trifluoroethoxy) (-OCH₂CF₃, strong EWG at both positions).
- Electronic Effects: Dual EWGs reduce electron density on the phenyl ring, making the hydrazide less reactive toward electrophilic agents but more stable under acidic conditions.
Key Difference: The target compound’s mixed EDG/EWG substitution allows for tunable reactivity in condensation reactions (e.g., hydrazone formation), whereas the bis-trifluoroethoxy analog in is more suited for stabilizing electron-deficient intermediates in thiazolidinone synthesis .
Target Compound vs. 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine ()
- Steric Effects: Moderate steric hindrance due to ethoxy and -SCF₃ groups.
- Compound :
- Substituents: 2,6-Dichloro and 4-trifluoromethyl (-CF₃, EWG).
- Steric/Electronic Effects: Chlorine atoms increase steric bulk and provide additional EWGs, enhancing stability but reducing solubility in polar solvents.
Key Difference : The chlorine substituents in ’s compound improve oxidative stability, making it preferable for high-temperature reactions. In contrast, the target compound’s -SCF₃ group offers higher lipophilicity, which may enhance membrane permeability in drug candidates .
Sensing Performance (–4 vs. Target Compound)
- Phenyl Hydrazine Sensors (–4): Composite Ag/Ag₂O₃/ZnO nanorods detect phenylhydrazine via electrical current amplification. Sensitivity is attributed to the hydrazine group’s redox activity.
Pharmaceutical Relevance (–13)
Data Tables
Research Findings and Challenges
- Optical Properties () : Fluorinated pyrazoline derivatives exhibit high solid-state fluorescence. The target compound’s -SCF₃ group may similarly enhance fluorescence quantum yield via heavy atom effects.
- Contradictions : While emphasizes EWGs for stabilizing intermediates, the target compound’s EDG/EWG mix suggests broader reactivity, requiring optimization in synthetic protocols.
Biological Activity
1-(2-Ethoxy-5-(trifluoromethylthio)phenyl)hydrazine is a hydrazine derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a trifluoromethylthio group, is being investigated for its pharmacological properties, including antimicrobial and enzyme inhibitory activities. The following sections provide a detailed overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.
- Molecular Formula : C9H11F3N2OS
- Molecular Weight : 252.26 g/mol
- CAS Number : 1806611-57-3
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Hydrazine derivatives are known to inhibit key enzymes and exhibit antimicrobial properties. Specifically, the trifluoromethylthio group enhances the lipophilicity of the compound, potentially increasing its ability to penetrate biological membranes and interact with target proteins.
Antimicrobial Activity
Research has indicated that hydrazine derivatives can exhibit significant antimicrobial properties. For instance, studies have shown that related compounds inhibit the growth of Mycobacterium tuberculosis and non-tuberculous mycobacteria. The inhibition rates were assessed through Minimum Inhibitory Concentration (MIC) tests, revealing promising results against various strains.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | Mycobacterium tuberculosis |
| Related Hydrazines | 1 - 10 | M. avium |
Enzyme Inhibition
The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. In studies involving various hydrazine derivatives, it was found that some compounds exhibited IC50 values lower than those of clinically used drugs like rivastigmine.
| Compound | IC50 (µM) | Enzyme |
|---|---|---|
| This compound | TBD | AChE |
| Rivastigmine | 20 - 30 | AChE |
Case Studies
- Inhibition of Acetylcholinesterase : A study involving a series of hydrazine derivatives showed that certain substitutions led to enhanced AChE inhibition. The compound demonstrated moderate inhibition, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease.
- Antimycobacterial Activity : Research focusing on the activity against Mycobacterium tuberculosis indicated that modifications in the hydrazine structure could lead to increased efficacy against resistant strains. The compound's structural similarities with known antimycobacterial agents suggest it could be a candidate for further development.
Comparative Analysis
Comparative studies highlight the unique properties of this compound relative to other hydrazines:
| Property | This compound | Other Hydrazines |
|---|---|---|
| Antimicrobial Efficacy | Moderate to high | Varies widely |
| AChE Inhibition | Moderate | Generally lower |
| Lipophilicity | High due to trifluoromethylthio group | Variable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
